1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine
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Overview
Description
1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine is a complex organic compound characterized by its unique structural components, including a piperazine ring, a pyridine ring, and a sulfonyl group attached to a chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Intermediate: Starting with 4-chlorobenzene sulfonyl chloride, it undergoes a nucleophilic substitution reaction with a suitable pyridine derivative under basic conditions.
Coupling with Piperazine: The intermediate is then reacted with 4-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive molecules.
Biological Studies: Used in studies involving enzyme inhibition, receptor binding assays, and cellular signaling pathways.
Industrial Chemistry: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, potentially affecting cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-2-pyridinyl}-4-methylpiperazine: Lacks the phenyl group, which may affect its binding affinity and biological activity.
1-{3-[(4-Methylphenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine: Substitution of the chlorophenyl group with a methylphenyl group can lead to differences in chemical reactivity and pharmacological properties.
Uniqueness: 1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonyl-4-methyl-6-phenylpyridin-2-yl]-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2S/c1-17-16-21(18-6-4-3-5-7-18)25-23(27-14-12-26(2)13-15-27)22(17)30(28,29)20-10-8-19(24)9-11-20/h3-11,16H,12-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVNGRHQGOPVQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N3CCN(CC3)C)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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